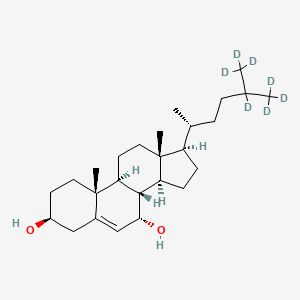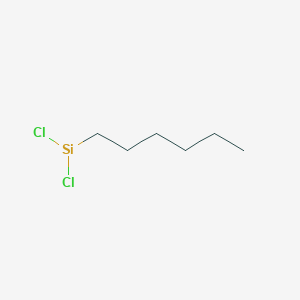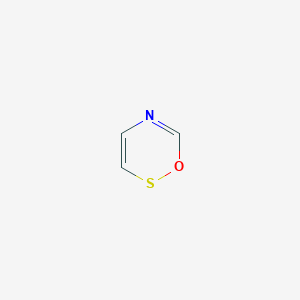
1,2,5-Oxathiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Oxathiazine is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,5-Oxathiazine can be synthesized through several methods. One common approach involves the reaction of sulfamate esters with transition metal catalysts. For instance, the treatment of alcohols with sulfamoyl chloride produces sulfamate esters, which can then undergo cyclization to form this compound . Another method involves the reaction between sulfur trioxide and alkenes in the presence of trifluoroacetic acid and 1,2-dichloroethane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5-Oxathiazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxathiazine dioxides.
Reduction: Reduction reactions can convert oxathiazine derivatives into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the oxathiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxathiazine dioxides, while substitution reactions can produce various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,2,5-Oxathiazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Oxathiazine derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Industry: Oxathiazine derivatives are used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1,2,5-oxathiazine derivatives involves various molecular targets and pathways. For instance, the compound GP-2250, a this compound derivative, has been shown to inhibit hypoxia-inducible factor-1α, AKT, and mammalian target of rapamycin (mTOR) activation and expression . This inhibition leads to reduced glycolysis and ATP synthesis in cancer cells, contributing to its antineoplastic effects.
Vergleich Mit ähnlichen Verbindungen
1,2,5-Oxathiazine can be compared with other similar heterocyclic compounds, such as:
1,2,4-Oxadiazine: Known for its stability and applications in medicinal chemistry.
1,2,3-Oxathiazine: Another related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
290-61-9 |
|---|---|
Molekularformel |
C3H3NOS |
Molekulargewicht |
101.13 g/mol |
IUPAC-Name |
1,2,5-oxathiazine |
InChI |
InChI=1S/C3H3NOS/c1-2-6-5-3-4-1/h1-3H |
InChI-Schlüssel |
WTPCCFHCHCMJIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSOC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
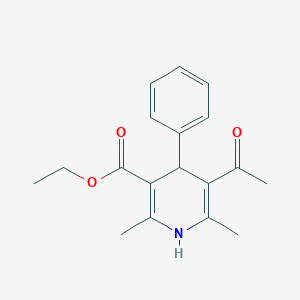
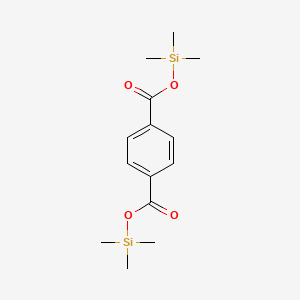
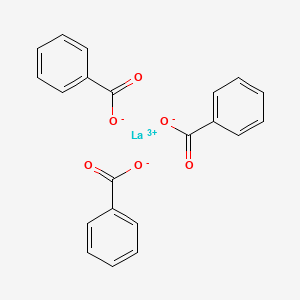
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)
